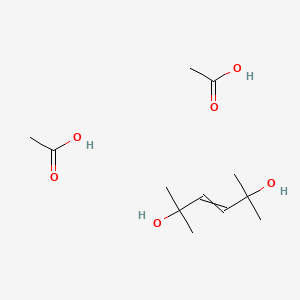
Acetic acid;2,5-dimethylhex-3-ene-2,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2,5-dimethylhex-3-ene-2,5-diol is a chemical compound with the molecular formula C8H16O2 It is an organic compound that features both an acetic acid moiety and a diol (two hydroxyl groups) attached to a hexene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethylhex-3-ene-2,5-diol can be achieved through the addition of acetone to acetylene . This reaction typically requires specific conditions to ensure the correct addition and formation of the desired product. The reaction is as follows: [ \text{CH}_3\text{COCH}_3 + \text{HC}\equiv\text{CH} \rightarrow \text{CH}_3\text{C(OH)}\text{CH}_2\text{C(OH)}\text{CH}_3 ]
Industrial Production Methods
In industrial settings, the production of 2,5-dimethylhex-3-ene-2,5-diol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving catalysts and controlled environments to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethylhex-3-ene-2,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond in the hexene backbone can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using hydrogen gas (H2) and a palladium catalyst (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products
Oxidation: Formation of 2,5-dimethylhex-3-ene-2,5-dione or 2,5-dimethylhex-3-ene-2,5-dicarboxylic acid.
Reduction: Formation of 2,5-dimethylhexane-2,5-diol.
Substitution: Formation of 2,5-dimethylhex-3-ene-2,5-dichloride.
Aplicaciones Científicas De Investigación
2,5-Dimethylhex-3-ene-2,5-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Mecanismo De Acción
The mechanism of action of 2,5-dimethylhex-3-ene-2,5-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond in the hexene backbone can participate in various chemical reactions, altering the compound’s properties and interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Hexene, 2,5-dimethyl-: Similar structure but lacks the hydroxyl groups.
2,5-Dimethyl-3-hexyne-2,5-diol: Similar structure but with a triple bond instead of a double bond.
Uniqueness
2,5-Dimethylhex-3-ene-2,5-diol is unique due to the presence of both hydroxyl groups and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propiedades
Número CAS |
65149-97-5 |
|---|---|
Fórmula molecular |
C12H24O6 |
Peso molecular |
264.31 g/mol |
Nombre IUPAC |
acetic acid;2,5-dimethylhex-3-ene-2,5-diol |
InChI |
InChI=1S/C8H16O2.2C2H4O2/c1-7(2,9)5-6-8(3,4)10;2*1-2(3)4/h5-6,9-10H,1-4H3;2*1H3,(H,3,4) |
Clave InChI |
BXSZUFFYLUJGDF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.CC(C)(C=CC(C)(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


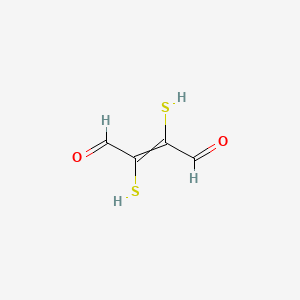

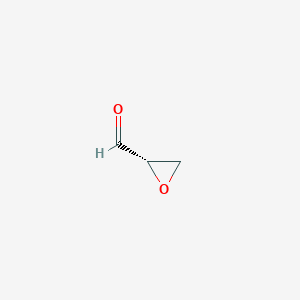

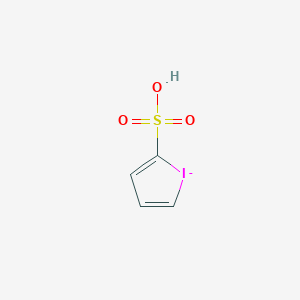
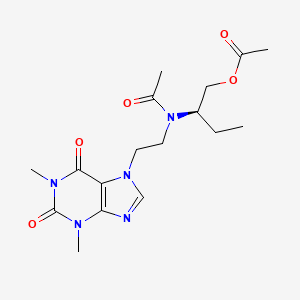

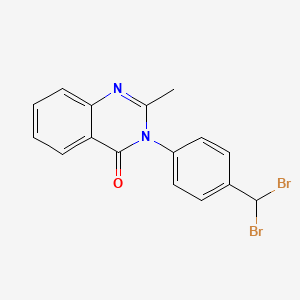
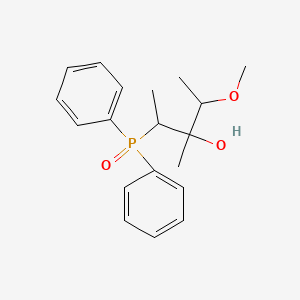
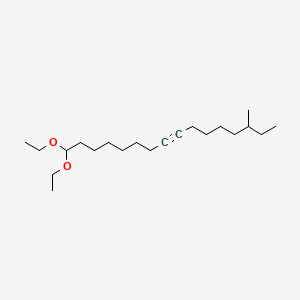

![N-{6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-ylidene}hydroxylamine](/img/structure/B14480090.png)

![Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14480096.png)
